molecular formula C2H6S2 B1201067 Ethane-1,1-dithiol CAS No. 26914-40-9

Ethane-1,1-dithiol

Cat. No.: B1201067
CAS No.: 26914-40-9
M. Wt: 94.2 g/mol
InChI Key: DHBXNPKRAUYBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Ethane-1,1-dithiol undergoes various chemical reactions:

Mechanism of Action

Ethane-1,1-dithiol exerts its effects primarily through its thiol groups, which can form strong bonds with metal ions. This makes it an excellent ligand in coordination chemistry. It also reacts with carbonyl compounds to form stable thioacetals, which are useful intermediates in various chemical reactions .

Comparison with Similar Compounds

Ethane-1,1-dithiol is unique due to its two thiol groups, which provide it with distinct reactivity compared to other thiols. Similar compounds include:

This compound stands out due to its versatility in forming stable complexes and intermediates, making it invaluable in both research and industrial applications.

Properties

CAS No.

26914-40-9

Molecular Formula

C2H6S2

Molecular Weight

94.2 g/mol

IUPAC Name

ethane-1,1-dithiol

InChI

InChI=1S/C2H6S2/c1-2(3)4/h2-4H,1H3

InChI Key

DHBXNPKRAUYBTH-UHFFFAOYSA-N

SMILES

CC(S)S

Canonical SMILES

CC(S)S

density

0.829-0.833

69382-62-3
26914-40-9

physical_description

Colourless liquid;  Meaty, roasted aroma

Pictograms

Irritant

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1,2-ethanedithiol
2-mercaptoethanol disulfide
BisEDT
bismuth ethanedithiol
ethandithiol
ethanedithiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,1-dithiol
Reactant of Route 2
Ethane-1,1-dithiol
Reactant of Route 3
Ethane-1,1-dithiol
Reactant of Route 4
Ethane-1,1-dithiol
Reactant of Route 5
Ethane-1,1-dithiol
Reactant of Route 6
Ethane-1,1-dithiol

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